

comparative analysis of the rotational spectra of CHNO isomers

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest					
Compound Name:	Isofulminic acid				
Cat. No.:	B1206104	Get Quote			

A Comparative Guide to the Rotational Spectra of CHNO Isomers

The four most stable isomers of the chemical formula CHNO—isocyanic acid (HNCO), cyanic acid (HOCN), fulminic acid (HCNO), and **isofulminic acid** (HONC)—are of significant interest in fields ranging from interstellar chemistry to theoretical molecular physics.[1][2] Their distinct structures and energetics are precisely revealed through rotational spectroscopy, a high-resolution technique that probes the quantized rotational energy levels of molecules in the gas phase. This guide provides a comparative analysis of the key spectroscopic parameters for these four isomers, derived from experimental rotational spectra, offering a clear distinction between these closely related molecules.

The high polarity of the CHNO isomers, with large electric dipole moments, makes them excellent candidates for spectroscopic observation, particularly through microwave and millimeter-wave techniques.[1][3] The analysis of these spectra provides a wealth of information, including precise molecular geometries, dipole moments, and details of the electronic structure through nuclear quadrupole coupling.[1]

Experimental Protocols

The data presented in this guide are primarily derived from high-resolution gas-phase spectroscopy techniques. The principal methods employed are:

• Fourier Transform Microwave (FTMW) Spectroscopy: This is a powerful technique for measuring rotational spectra with extremely high resolution.[4] In a typical setup, a pulsed

supersonic jet expands a gas mixture into a high-vacuum chamber, cooling the molecules to just a few Kelvin.[4][5] This cooling simplifies the spectrum by populating only the lowest rotational energy levels.[4] A short microwave pulse polarizes the molecules, and the subsequent free induction decay (FID) signal they emit is detected and Fourier-transformed to yield the frequency-domain spectrum.[4][6] This method is ideal for determining precise rotational constants, centrifugal distortion constants, and hyperfine structures, such as those arising from nuclear quadrupole coupling.[7][8]

Millimeter-wave and Sub-millimeter-wave Spectroscopy: These techniques are used to
observe rotational transitions at higher frequencies. They are crucial for studying molecules
in vibrationally excited states and for observing transitions between higher rotational energy
levels.[9][10] Data from these experiments are essential for a comprehensive analysis of the
molecular structure and dynamics, including the effects of centrifugal distortion, which
becomes more pronounced at higher rotational quantum numbers.[11]

The analysis of the recorded spectra involves fitting the observed transition frequencies to a quantum mechanical Hamiltonian for a rotating molecule. For asymmetric top molecules like HNCO, HOCN, and HONC, this includes the three principal rotational constants (A, B, C). For linear or near-linear molecules like HCNO, the spectrum is characterized by a single rotational constant (B).[12] Further refinements to the model include centrifugal distortion constants to account for the non-rigidity of the molecule and nuclear quadrupole coupling constants to account for the interaction between the nuclear spin of atoms like ¹⁴N and the molecule's electric field gradient.[13][14]

Comparative Spectroscopic Data

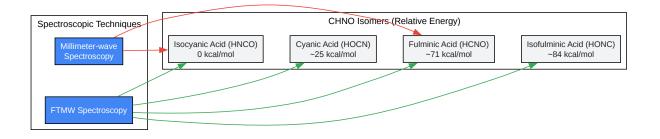
The rotational spectra of the CHNO isomers reveal significant differences in their molecular properties, directly reflecting their unique geometric and electronic structures. The key quantitative parameters are summarized below.

Table 1: Rotational and Centrifugal Distortion Constants for CHNO Isomers.

Isomer	A (MHz)	B (MHz)	C (MHz)	Centrifugal Distortion Constants (MHz)	Reference
HNCO (Isocyanic Acid)	918331.3	11069.2	10913.3	-	[15]
HOCN (Cyanic Acid)	609954	10963.7	10769.3	-	[1]
HCNO (Fulminic Acid)	-	11466.8	-	D = 0.00426	[12]
HONC (Isofulminic Acid)	629315	11116.5	10925.7	-	[16][17]

Note: HNCO, HOCN, and HONC are asymmetric tops with three distinct rotational constants. HCNO is treated as a linear molecule, characterized primarily by the B rotational constant. Centrifugal distortion constants are often reported in various formats; D for HCNO is a primary term.

Table 2: Electric Dipole Moments and ¹⁴N Nuclear Quadrupole Coupling Constants for CHNO Isomers.



Isomer	Dipole Moment (μ) (Debye)	χ _{aa} (MHz)	χbb-χcc (MHz)	Reference
HNCO (Isocyanic Acid)	2.073	0.946	3.101	[3][5]
HOCN (Cyanic Acid)	3.815	-	-	[3]
HCNO (Fulminic Acid)	3.350	-0.130	0.358	[3][5]
HONC (Isofulminic Acid)	3.487	-	-	[3][16]

Note: Nuclear quadrupole coupling constants for HNCO and HCNO are from studies of their argon complexes, which provide a good approximation of the values for the free monomers.

Visualization of Isomer-Technique Relationships

The following diagram illustrates the application of key spectroscopic techniques to the study of the CHNO isomers and their relative energy ordering.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. pubs.aip.org [pubs.aip.org]
- 2. lweb.cfa.harvard.edu [lweb.cfa.harvard.edu]
- 3. pubs.aip.org [pubs.aip.org]
- 4. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 5. DSpace [kb.osu.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. Fourier Transform Microwave Spectroscopy of Ac-Ser-NH2: The Role of the Side Chain Interactions in Peptide Folding - PMC [pmc.ncbi.nlm.nih.gov]
- 9. osti.gov [osti.gov]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. youtube.com [youtube.com]
- 12. Rotational excitation of fulminic acid (HCNO) in collisions with molecular hydrogen -Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D5CP03326H [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. research.cbc.osu.edu [research.cbc.osu.edu]
- 15. CCCBDB listing of experimental data page 2 [cccbdb.nist.gov]
- 16. Isofulminic acid, HONC: Ab initio theory and microwave spectroscopy PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [comparative analysis of the rotational spectra of CHNO isomers]. BenchChem, [2025]. [Online PDF]. Available at:

[https://www.benchchem.com/product/b1206104#comparative-analysis-of-the-rotational-spectra-of-chno-isomers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com